1-(1-(phenylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
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Overview
Description
1-(1-(Phenylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a heterocyclic compound that combines the structural features of azetidine, sulfone, and triazole
Scientific Research Applications
1-(1-(Phenylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole has diverse applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug discovery, particularly in the development of anti-tumor agents.
Organic Synthesis: It serves as a versatile building block in the synthesis of complex heterocyclic compounds.
Material Science: Its unique structure makes it valuable in the design of novel materials with specific properties.
Preparation Methods
The synthesis of 1-(1-(phenylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza Paternò–Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene.
Introduction of Phenylsulfonyl Group: The azetidine ring is then functionalized with a phenylsulfonyl group.
Formation of Triazole Ring: The final step involves the formation of the triazole ring through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Chemical Reactions Analysis
1-(1-(Phenylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Mechanism of Action
The mechanism of action of 1-(1-(phenylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, while the triazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(1-(Phenylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)azetidine: This compound shares the azetidine and phenylsulfonyl moieties but lacks the triazole ring.
N-(1-(Phenylsulfonyl)azetidin-3-yl)pyrimidin-2-amine: This compound includes a pyrimidine ring instead of a triazole ring, offering different biological activities.
5-(1-(Phenylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole: This compound features an oxadiazole ring, providing unique chemical properties and applications.
The uniqueness of this compound lies in its combination of the azetidine, sulfone, and triazole moieties, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)azetidin-3-yl]triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c16-18(17,11-4-2-1-3-5-11)14-8-10(9-14)15-7-6-12-13-15/h1-7,10H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUKJUUOZRWFSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2)N3C=CN=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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